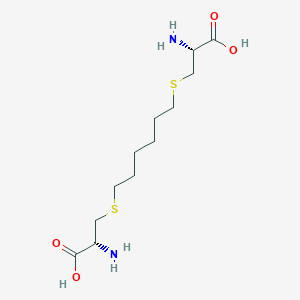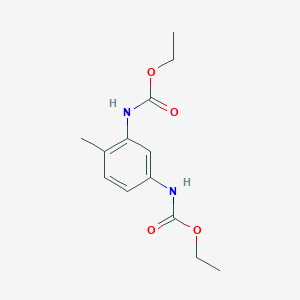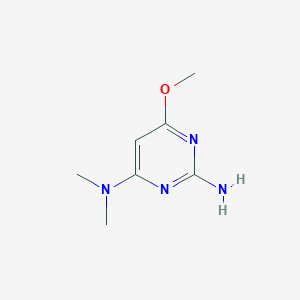
S,S'-Hexanediyldi-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S’-Hexanediyldi-L-cysteine: is a compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.46 g/mol It is a derivative of the amino acid L-cysteine, featuring two cysteine molecules linked by a hexane chain through their sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-Hexanediyldi-L-cysteine typically involves the reaction of L-cysteine with hexane-1,6-dithiol under specific conditions. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium hydroxide to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of S,S’-Hexanediyldi-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: S,S’-Hexanediyldi-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol-containing compounds.
Substitution: Alkylated derivatives of S,S’-Hexanediyldi-L-cysteine.
Aplicaciones Científicas De Investigación
Chemistry: S,S’-Hexanediyldi-L-cysteine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, S,S’-Hexanediyldi-L-cysteine is studied for its role in redox biology and as a potential antioxidant. Its ability to undergo redox reactions makes it a valuable tool for studying cellular redox processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Its antioxidant properties may help mitigate damage caused by reactive oxygen species .
Industry: S,S’-Hexanediyldi-L-cysteine is used in the development of new materials with enhanced properties, such as improved stability and reactivity. It is also explored for its potential use in the production of pharmaceuticals and other high-value chemicals .
Mecanismo De Acción
The mechanism of action of S,S’-Hexanediyldi-L-cysteine primarily involves its redox activity. The thiol groups in the compound can undergo oxidation and reduction, allowing it to act as a redox buffer. This redox activity is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Molecular Targets and Pathways:
Redox-sensitive proteins: S,S’-Hexanediyldi-L-cysteine can interact with redox-sensitive proteins, modulating their activity and function.
Antioxidant pathways: The compound can enhance the activity of antioxidant enzymes, contributing to the detoxification of reactive oxygen species.
Comparación Con Compuestos Similares
L-cysteine: A naturally occurring amino acid with a thiol group, involved in protein synthesis and redox biology.
L-cystine: A dimer of L-cysteine linked by a disulfide bond, involved in the formation of disulfide bridges in proteins.
Uniqueness: S,S’-Hexanediyldi-L-cysteine is unique due to its hexane linker, which imparts distinct structural and chemical properties compared to L-cysteine and L-cystine. This unique structure allows for specific interactions and applications that are not possible with the simpler amino acids .
Propiedades
Número CAS |
76305-78-7 |
|---|---|
Fórmula molecular |
C12H24N2O4S2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
Clave InChI |
LKJMQGLNYBMDEF-UWVGGRQHSA-N |
SMILES isomérico |
C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N |
SMILES canónico |
C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788732.png)



![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
![Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8788778.png)

![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)

![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)



